(dppf)Ni(o-tolyl)Cl

Suzuki-Miyaura coupling aryl sulfamates nickel precatalyst

(dppf)Ni(o-tolyl)Cl (CAS 1501945-23-8) is an air-stable nickel(II) σ-aryl precatalyst featuring the 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand and an o-tolyl group coordinated to the nickel center. This compound belongs to the broader class of bisphosphine-ligated Ni(II) precatalysts developed for cross-coupling reactions, offering operational convenience compared to air-sensitive Ni(0) sources such as Ni(COD)₂.

Molecular Formula C41H35ClFeNiP2-
Molecular Weight 739.7 g/mol
Cat. No. B12053743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(dppf)Ni(o-tolyl)Cl
Molecular FormulaC41H35ClFeNiP2-
Molecular Weight739.7 g/mol
Structural Identifiers
SMILESCC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Ni].[Fe]
InChIInChI=1S/2C17H14P.C7H7.ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;/h2*1-14H;2-5H,1H3;1H;;/q;;-1;;;+1/p-1
InChIKeyCLXLMVJNHDSIME-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(dppf)Ni(o-tolyl)Cl for Cross-Coupling Reactions: Technical Specifications and Procurement-Relevant Characteristics


(dppf)Ni(o-tolyl)Cl (CAS 1501945-23-8) is an air-stable nickel(II) σ-aryl precatalyst featuring the 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand and an o-tolyl group coordinated to the nickel center . This compound belongs to the broader class of bisphosphine-ligated Ni(II) precatalysts developed for cross-coupling reactions, offering operational convenience compared to air-sensitive Ni(0) sources such as Ni(COD)₂ [1]. The o-tolyl scaffold is recognized as one of the state-of-the-art Ni precatalyst frameworks, enabling catalytic activity at low loadings and under mild conditions in selected transformations [2]. However, procurement decisions must account for its demonstrated reaction-specific performance profile, as catalytic efficacy varies markedly across substrate classes and reaction types [3].

Why Generic Substitution of (dppf)Ni(o-tolyl)Cl in Cross-Coupling Procurement Fails: Reaction-Specific Performance Considerations


Generic substitution among nickel precatalysts in procurement workflows is not scientifically justifiable due to profound reaction-dependent performance divergence. Comparative studies demonstrate that (dppf)Ni(o-tolyl)Cl exhibits markedly different catalytic profiles relative to other bisphosphine-ligated Ni(II) precatalysts depending on the specific transformation. In C–N cross-coupling, this compound proves superior for secondary dialkylamine substrates such as morpholine, yet is essentially ineffective for the monoarylation of ammonia and primary alkylamines where PAd-DalPhos- and JosiPhos-derived precatalysts succeed [1]. In Suzuki–Miyaura coupling, (dppf)Ni(o-tolyl)Cl operates efficiently with aryl sulfamates at low catalyst loadings and room temperature [2], but is essentially inactive for aryl carbonate electrophiles, where (dcypf)Ni(2-ethylphenyl)(Br) demonstrates high efficiency [3]. Furthermore, the oxidation state of nickel—Ni(I) versus Ni(II)—and the ligand architecture (cis versus trans geometry, phosphine electronics) critically modulate activation pathways, off-cycle comproportionation equilibria, and ultimately the viable substrate scope [4]. These divergent performance characteristics preclude simple in-class substitution and necessitate evidence-based catalyst selection aligned with the specific electrophile class, nucleophile type, and desired reaction conditions.

(dppf)Ni(o-tolyl)Cl Quantitative Performance Evidence: Comparative Data for Scientific Procurement Decisions


Comparative Catalyst Loading and Reaction Temperature in Suzuki–Miyaura Coupling of Aryl Sulfamates: (dppf)Ni(o-tolyl)Cl versus NiCl₂(PCy₃)₂

(dppf)Ni(o-tolyl)Cl enables Suzuki–Miyaura coupling of aryl sulfamates with boronic acids at significantly lower catalyst loading and milder conditions relative to the previously employed NiCl₂(PCy₃)₂ system [1]. The J. Am. Chem. Soc. study demonstrated that (dppf)Ni(o-tolyl)Cl operates at 1 mol% loading with room temperature feasibility for selected substrates, whereas the prior system required higher loadings and elevated temperatures [2]. In a representative coupling of 4-methoxyphenyl sulfamate with 4-methoxyphenylboronic acid, (dppf)Ni(o-tolyl)Cl at 1 mol% loading and 40 °C achieved quantitative conversion within 16 hours, while NiCl₂(PCy₃)₂ at 5 mol% loading required extended reaction times [3].

Suzuki-Miyaura coupling aryl sulfamates nickel precatalyst catalyst loading

Comparative Performance of (dppf)Ni(o-tolyl)Cl versus (dppf)NiCl in C–N Cross-Coupling of Aryl Chlorides: Ni(II) versus Ni(I) Oxidation State Effects

In a systematic comparison of (dppf)Ni(o-tolyl)Cl (Ni(II)) and (dppf)NiCl (Ni(I)) in C(sp²)–N cross-coupling of aryl chlorides with morpholine, the Ni(II) precatalyst (dppf)Ni(o-tolyl)Cl achieved 98% conversion at 110 °C within 16 hours, whereas the Ni(I) analogue (dppf)NiCl yielded only 45% conversion under identical conditions [1]. The study further demonstrated that while Ni(II) precatalysts generally outperformed Ni(I) species across the substrate panel, Ni(I) precatalysts exhibited competitive or superior performance in specific challenging aminations involving more sterically demanding substrates [2]. DFT calculations supported the viability of distinct catalytic cycles—Ni(0)/Ni(II) featuring rate-limiting C–N reductive elimination versus Ni(I)/Ni(III) involving rate-limiting C–Cl oxidative addition—explaining the divergent substrate-dependent performance [3].

C–N cross-coupling Buchwald-Hartwig amination Ni(I) vs Ni(II) aryl chlorides

Comparative Amine Substrate Scope: (dppf)Ni(o-tolyl)Cl versus PAd-DalPhos and JosiPhos Nickel(II) Precatalysts

A comparative reactivity survey among three prominent bisphosphine nickel(II) precatalysts—(dppf)Ni(o-tolyl)Cl (C3), PAd-DalPhos-Ni(o-tolyl)Cl (C2), and JosiPhos CyPF-Cy-Ni(o-tolyl)Cl (C1)—revealed substrate-specific performance divergences [1]. In cross-coupling with the secondary dialkylamine morpholine, (dppf)Ni(o-tolyl)Cl (C3) proved superior to both C1 and C2, delivering higher conversion under optimized conditions [2]. Conversely, C3 was essentially ineffective for the monoarylation of ammonia and primary alkylamines at room temperature, where C1 and C2 demonstrated competitive and complementary activity [3]. (Pseudo)halide comparison studies further showed that C3 performed less effectively with aryl bromides compared to aryl chlorides, whereas C1 exhibited the opposite trend [4].

C–N cross-coupling amine substrate scope morpholine secondary alkylamines primary alkylamines

Suzuki–Miyaura Coupling of Aryl Carbonates: Negative Comparative Performance of (dppf)Ni(o-tolyl)Cl versus (dcypf)Ni(2-ethylphenyl)(Br)

In Suzuki–Miyaura coupling of aryl carbonates, (dppf)Ni(o-tolyl)Cl is essentially inactive, whereas the alternative precatalyst (dcypf)Ni(2-ethylphenyl)(Br) (dcypf = 1,1-bis(dicyclohexylphosphino)ferrocene) demonstrates high catalytic efficiency across a variety of aryl carbonate substrates [1]. Mechanistic studies attribute this divergence to the geometry of bidentate phosphine binding: (dppf)Ni(o-tolyl)Cl contains a cis-binding dppf ligand and forms Ni(I) species during activation via comproportionation, leading to catalytic inactivity with aryl carbonates [2]. In contrast, (dcypf)Ni(2-ethylphenyl)(Br) features a trans-binding dcypf ligand that (i) rapidly forms the Ni(0) active species and (ii) minimizes comproportionation reactions that generate catalytically inactive Ni(I) species [3].

Suzuki-Miyaura coupling aryl carbonates nickel precatalyst substrate limitation dcypf ligand

Activation Pathway and Ni(I) Species Formation: Mechanistic Basis for Divergent Reactivity in (dppf)Ni(o-tolyl)Cl

Mechanistic investigations of (dppf)Ni(o-tolyl)Cl activation during Suzuki–Miyaura coupling of aryl sulfamates revealed that Ni(I) species are formed via two comproportionation pathways: (i) comproportionation of the precatalyst with the active Ni(0) species, and (ii) comproportionation of the catalytic intermediate (dppf)Ni(Ar)(sulfamate) with Ni(0) [1]. These Ni(I) species are detrimental to catalysis and represent off-cycle resting states that reduce the concentration of active Ni(0)/Ni(II) species available for productive turnover [2]. This mechanistic feature explains both the exceptional activity of (dppf)Ni(o-tolyl)Cl with aryl sulfamates (where oxidative addition is sufficiently fast to outcompete Ni(I) formation) and its inactivity with aryl carbonates (where slow oxidative addition allows Ni(I) accumulation to dominate) [3]. In contrast, trans-binding bisphosphine systems like (dcypf)Ni(2-ethylphenyl)(Br) minimize comproportionation, enabling activity with slower-reacting electrophiles [4].

nickel precatalyst activation Ni(I) species comproportionation mechanistic studies off-cycle intermediates

(dppf)Ni(o-tolyl)Cl Procurement-Relevant Application Scenarios Based on Quantitative Evidence


Suzuki–Miyaura Coupling of Aryl Sulfamates at Reduced Catalyst Loadings

(dppf)Ni(o-tolyl)Cl is optimally deployed in Suzuki–Miyaura coupling reactions involving aryl sulfamate electrophiles, where evidence demonstrates operation at 1 mol% catalyst loading with room temperature feasibility for selected substrates, representing a 5-fold loading reduction compared to NiCl₂(PCy₃)₂ [1]. This scenario is particularly relevant for synthetic sequences where the sulfamate moiety serves as a directing group for prefunctionalization of the aromatic backbone prior to cross-coupling [2].

C–N Cross-Coupling of Secondary Dialkylamines (Morpholine-Type Substrates)

Based on direct comparative evidence, (dppf)Ni(o-tolyl)Cl demonstrates superior performance relative to PAd-DalPhos- and JosiPhos-derived nickel(II) precatalysts in C(sp²)–N cross-coupling reactions involving secondary dialkylamine substrates such as morpholine [1]. Procurement of this catalyst is specifically warranted for amination sequences targeting N-aryl morpholine products and related secondary amine architectures, where (dppf)Ni(o-tolyl)Cl outperforms alternative bisphosphine nickel(II) systems [2].

Room-Temperature C–N and C–C Cross-Coupling Applications

(dppf)Ni(o-tolyl)Cl enables cross-coupling at ambient temperature in selected transformations, including the coupling of heteroaryl chlorides and aryl sulfamates with boronic acids, a feature attributed to the state-of-the-art o-tolyl scaffold design [1]. This room-temperature capability is advantageous for temperature-sensitive substrates and processes where energy input minimization is a procurement-relevant operational consideration [2].

Air-Stable Nickel Precatalyst for Standard Laboratory Handling

(dppf)Ni(o-tolyl)Cl is an air-stable solid reagent, eliminating the need for glovebox handling required for air-sensitive Ni(0) sources such as Ni(COD)₂ [1]. This operational characteristic reduces infrastructure requirements and simplifies catalyst handling in standard fume hood environments, making it suitable for research laboratories and pilot-scale synthesis without specialized inert-atmosphere equipment [2].

Technical Documentation Hub

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